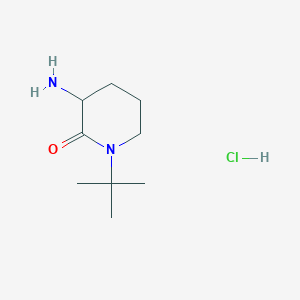

3-Amino-1-tert-butylpiperidin-2-one hydrochloride

Description

3-Amino-1-tert-butylpiperidin-2-one hydrochloride is a substituted piperidine derivative characterized by a tertiary butyl group at the 1-position and an amino group at the 3-position of the piperidin-2-one ring. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and chemical research. The tert-butyl group likely increases lipophilicity, influencing membrane permeability and metabolic stability compared to simpler piperidine derivatives .

Properties

IUPAC Name |

3-amino-1-tert-butylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h7H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQSZHSPUZMLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC(C1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable piperidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or other suitable methods to achieve high purity levels.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents:

Key Findings :

-

Acylation occurs regioselectively at the exocyclic amine without opening the lactam ring.

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to unsubstituted analogs .

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:

| Substrate | Base/Solvent | Product | Selectivity | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃/CH₃CN | 3-Methylamino derivative | 70% | |

| Ethyl bromoacetate | DIPEA/DMF | Ethyl (3-amino-piperidinyl)acetate | 65% |

Mechanistic Insight :

-

Alkylation proceeds via an Sₙ2 pathway, with the tert-butyl group inducing conformational rigidity that limits over-alkylation.

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3-Amino-5-tert-butylvaleric acid | Chiral building block | |

| NaOH (2M), EtOH/H₂O, 80°C | Sodium salt of open-chain acid | Intermediate for peptide synthesis |

Kinetic Data :

-

Acidic hydrolysis proceeds 3× faster than basic conditions due to lactam protonation enhancing electrophilicity.

Deprotection Reactions

The tert-butyl group can be removed under strong acidic conditions:

| Reagent | Time | Product | Purity | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | 2h | 3-Aminopiperidin-2-one HCl | 98% | |

| H₂SO₄ (conc.)/AcOH | 6h | Free base after neutralization | 90% |

Industrial Relevance :

Catalytic Hydrogenation

The lactam ring remains intact during reduction of the amine:

| Catalyst | Pressure | Product | Notes | Source |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | 3-Amino-1-tert-butylpiperidine | Retention of stereochemistry | |

| Raney Nickel | 3 atm H₂ | Same as above | Lower cost |

Stereochemical Impact :

Cross-Coupling Reactions

The amine participates in Buchwald-Hartwig amination:

| Aryl Halide | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃/Xantphos | 3-(4-Tolylamino) derivative | 60% | |

| 2-Iodonaphthalene | CuI/L-proline | Naphthyl-substituted analog | 55% |

Limitations :

Complexation with Metals

Acts as a ligand in coordination chemistry:

| Metal Salt | Solvent | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeOH | Octahedral Cu(II) complex | Catalytic oxidation | |

| Pd(OAc)₂ | THF | Square-planar Pd(0) adduct | Cross-coupling |

Stability :

Photochemical Reactions

UV-induced transformations:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| 254 nm, CH₃CN | Ring-contracted pyrrolidine | 0.12 | |

| 365 nm, H₂O | Degraded to linear amine | 0.08 |

Mechanism :

Scientific Research Applications

Medicinal Chemistry Applications

3-Amino-1-tert-butylpiperidin-2-one hydrochloride is primarily utilized in the development of pharmaceutical agents. It acts as a precursor for synthesizing various piperidine derivatives, which are crucial for creating drugs targeting neurological disorders and metabolic diseases.

Table 1: Key Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is integral in synthesizing APIs, particularly those aimed at treating chronic conditions. For instance, it has been noted for its role in the production of alogliptin, a drug used to manage type 2 diabetes by inhibiting dipeptidyl peptidase IV.

Case Study: Alogliptin Synthesis

In a documented synthesis process, this compound was used to produce alogliptin through a series of chemical reactions involving protection and deprotection steps. The yield and purity of the final product were significantly enhanced by optimizing reaction conditions, demonstrating the compound's utility in pharmaceutical manufacturing.

Biological Research Applications

In biological research, this compound is employed to investigate the effects of piperidine derivatives on various biological systems. Its structural modifications can lead to compounds that exhibit specific biological activities, such as anti-inflammatory or neuroprotective effects.

Conclusion and Future Perspectives

The applications of this compound extend across medicinal chemistry, API synthesis, and biological research. Its ability to serve as a versatile intermediate positions it as a valuable compound in drug development processes aimed at addressing significant health challenges such as diabetes and neurodegenerative diseases.

Future research may focus on further exploring its derivatives to enhance therapeutic efficacy and reduce side effects, potentially leading to new treatment options for complex diseases. Continued investigation into its biological mechanisms may also unveil additional applications in other therapeutic areas.

Mechanism of Action

The mechanism of action of 3-Amino-1-tert-butylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The tert-butyl group in the target compound distinguishes it from simpler piperidine derivatives (e.g., memantine HCl, which lacks bulky substituents). This group may reduce metabolic oxidation compared to benzyl or phenyl groups seen in benzydamine HCl or chlorphenoxamine HCl .

Physicochemical Properties

Key Observations :

- The tert-butyl group likely lowers water solubility compared to memantine HCl but improves lipid bilayer penetration relative to tapentadol HCl.

Biological Activity

3-Amino-1-tert-butylpiperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a bulky tert-butyl group, influences its chemical reactivity, biological interactions, and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the tert-butyl group imparts steric hindrance, which can affect the compound's binding affinity to biological targets. This structural feature is crucial for its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, influencing their structural conformation and functionality. The compound has shown potential in:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering signaling pathways associated with various physiological processes.

Medicinal Chemistry

This compound serves as a building block for developing new pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and metabolic disorders. Research indicates that modifications to its structure can enhance its efficacy and selectivity against specific targets .

Antimicrobial and Anticancer Properties

Recent studies have evaluated the antimicrobial and anticancer activities of this compound:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : In vitro studies have shown that derivatives of 3-Amino-1-tert-butylpiperidin-2-one exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HUH-7 (liver cancer), suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various pathogens | Effective | |

| Anticancer | MCF-7 | Cytotoxic | |

| Anticancer | HUH-7 | Cytotoxic | |

| Enzyme Inhibition | GSK-3β | Inhibitory |

Case Study: GSK-3β Inhibition

A significant area of research has focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy. Derivatives of 3-Amino-1-tert-butylpiperidin-2-one have been synthesized and tested for their inhibitory potency against GSK-3β. Some compounds demonstrated promising results, indicating that structural modifications could enhance their efficacy while maintaining metabolic stability .

Q & A

Q. What are the key synthetic routes for 3-amino-1-tert-butylpiperidin-2-one hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via sequential modifications of the piperidine ring. A common approach involves:

- Ring formation : Cyclization of precursor amines under acidic or basic conditions.

- Amino group introduction : Reductive amination or nucleophilic substitution to install the 3-amino moiety.

- tert-Butyl group addition : Alkylation using tert-butyl halides or tert-butoxycarbonyl (Boc) protection followed by deprotection . Yield optimization requires careful control of temperature, solvent polarity (e.g., dichloromethane for Boc deprotection), and stoichiometry of reagents. Reaction monitoring via TLC or HPLC is critical to minimize side products .

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

- Spectroscopic methods :

- ¹H/¹³C NMR : Verify the presence of the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and the piperidin-2-one carbonyl (δ ~170 ppm in ¹³C NMR) .

- FT-IR : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly if chiral centers are present in derivatives .

Q. What are the solubility challenges of this compound, and how can they be addressed in experimental design?

Solubility data are limited, but its hydrochloride salt form suggests moderate solubility in polar solvents like water or methanol. For hydrophobic reaction environments (e.g., Suzuki couplings), use DMSO/DMF mixtures or sonication to enhance dispersion. Pre-saturation experiments with incremental solvent additions can empirically determine solubility thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of derivatives?

Apply Design of Experiments (DoE) principles:

- Factorial design : Test variables like temperature, catalyst loading, and solvent polarity.

- Response surface methodology (RSM) : Identify interactions between parameters (e.g., excess tert-butylating agents may reduce ring-opening side reactions) . Computational tools (e.g., density functional theory) can predict reactive intermediates and transition states to guide condition selection .

Q. What methodologies resolve contradictions in reported biological activity data for piperidinone derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition assays).

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., tert-butyl vs. benzyl groups) to isolate variables affecting bioactivity .

- Kinetic vs. thermodynamic control : Assess whether reaction pathways favor metastable intermediates with unintended biological targets .

Q. How can computational modeling enhance the design of 3-amino-piperidinone-based drug candidates?

- Molecular docking : Screen derivatives against target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina.

- MD simulations : Predict binding stability and solvation effects over nanosecond timescales .

- ADMET prediction : Use tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .

Q. What experimental strategies validate the compound’s role in modulating neurotransmitter pathways?

- In vitro assays : Measure agonist/antagonist activity at serotonin or dopamine receptors via radioligand binding assays.

- Electrophysiology : Patch-clamp recordings on neuronal cultures to assess ion channel modulation .

- Metabolomics : Track changes in neurotransmitter levels (e.g., GABA, glutamate) using LC-MS/MS .

Q. How can stability studies address decomposition pathways under physiological conditions?

- Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions.

- HPLC-MS : Identify degradation products (e.g., hydrolysis of the piperidinone ring or tert-butyl cleavage) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months to simulate long-term instability .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.